N-[2-(pyridin-4-yl)-1H-benzimidazol-5-yl]pyridine-4-carboxamide
Description
N-[2-(pyridin-4-yl)-1H-benzimidazol-5-yl]pyridine-4-carboxamide is a heterocyclic compound featuring a benzimidazole core substituted at the 2-position with a pyridin-4-yl group and at the 5-position with a pyridine-4-carboxamide moiety. The compound’s design suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring aromatic stacking and polar interactions.
Properties
Molecular Formula |
C18H13N5O |
|---|---|
Molecular Weight |
315.3 g/mol |
IUPAC Name |
N-(2-pyridin-4-yl-3H-benzimidazol-5-yl)pyridine-4-carboxamide |
InChI |
InChI=1S/C18H13N5O/c24-18(13-5-9-20-10-6-13)21-14-1-2-15-16(11-14)23-17(22-15)12-3-7-19-8-4-12/h1-11H,(H,21,24)(H,22,23) |
InChI Key |
QYYNREVFPLFEJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)C3=CC=NC=C3)NC(=N2)C4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Condensation of o-Phenylenediamine Derivatives
The benzimidazole nucleus is typically synthesized via acid-catalyzed condensation of o-phenylenediamine with carboxylic acids or their derivatives. For example, 2-(pyridin-4-yl)-1H-benzimidazole-5-carboxylic acid serves as a critical intermediate, formed by reacting 4-pyridinecarboxylic acid with 3,4-diaminobenzoic acid under refluxing acidic conditions (e.g., HCl or polyphosphoric acid). This step often achieves yields of 60–75%, with purity dependent on recrystallization solvents such as ethanol or dimethylformamide (DMF).
Cyclization via Nitro Group Reduction
Alternative routes involve nitro-group reduction followed by cyclization. For instance, 5-nitro-2-(pyridin-4-yl)-1H-benzimidazole can be reduced using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite, yielding the corresponding amine intermediate. Subsequent treatment with pyridine-4-carbonyl chloride in tetrahydrofuran (THF) facilitates carboxamide formation.
Carboxamide Functionalization Strategies
Carbodiimide-Mediated Coupling
The introduction of the pyridine-4-carboxamide group is achieved through coupling reactions between 2-(pyridin-4-yl)-1H-benzimidazole-5-carboxylic acid and pyridin-4-amine. Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) or DMF, this method achieves yields of 65–80%. The reaction mechanism involves activation of the carboxylic acid to an O-acylisourea intermediate, which reacts with the amine nucleophile.
Schotten-Baumann Reaction
Acyl chloride derivatives offer an alternative pathway. Treatment of 2-(pyridin-4-yl)-1H-benzimidazole-5-carbonyl chloride with pyridin-4-amine in a biphasic system (water/THF) under Schotten-Baumann conditions produces the target carboxamide. This method, while efficient, requires stringent control of pH and temperature to minimize hydrolysis.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents like DMF and N-methyl-2-pyrrolidone (NMP) enhance reaction rates by stabilizing charged intermediates, as evidenced by a 20% yield increase compared to ethereal solvents. Optimal temperatures range from 0–25°C for coupling reactions to prevent side product formation, while cyclization steps benefit from reflux conditions (80–120°C).
Catalytic Systems
The use of 4-dimethylaminopyridine (DMAP) as a catalyst in carbodiimide-mediated couplings improves yields by 10–15% through base-assisted deprotonation. Similarly, NaIO₄-mediated oxidations in tetrahydrofuran (THF) at −20°C enhance regioselectivity during intermediate purification.
Analytical Characterization
Spectroscopic Validation
Fourier-transform infrared (FT-IR) spectroscopy identifies key functional groups, with carboxamide C=O stretching observed at 1650–1680 cm⁻¹ and N-H bending at 1540–1560 cm⁻¹. Nuclear magnetic resonance (NMR) spectroscopy confirms regiochemistry: the benzimidazole proton (H-1) resonates at δ 8.2–8.4 ppm, while pyridyl protons appear as doublets at δ 7.5–8.0 ppm.
Table 1: Spectroscopic Data for N-[2-(Pyridin-4-yl)-1H-Benzimidazol-5-yl]pyridine-4-carboxamide
Chromatographic Purity Analysis
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) reveals ≥98% purity for the final product when purified via recrystallization from ethanol/water mixtures.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Preparation Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| EDCI/HOBt Coupling | 78 | 98 | Mild conditions, high regioselectivity | Costly reagents |
| Schotten-Baumann | 65 | 95 | Scalable, minimal byproducts | pH sensitivity |
| Catalytic Hydrogenation | 70 | 97 | One-pot synthesis | Requires high-pressure equipment |
Chemical Reactions Analysis
Key Chemical Reactions
The compound’s reactivity stems from its amide group and heterocyclic moieties . Common reactions include:
Hydrolysis
-
Amide bond cleavage : Under acidic or basic conditions, the carboxamide group can hydrolyze to form carboxylic acid or amine derivatives.
-
Example : Reaction with HCl or NaOH to yield a pyridine-4-carboxylic acid derivative.
Alkylation
-
Amide group modification : The amide nitrogen can undergo alkylation using alkyl halides or chloroformates (e.g., n-hexyl chloroformate ) to form N-alkylated derivatives .
-
Mechanism : Nucleophilic attack of the amide nitrogen on alkylating agents.
Acylation
-
Amide group substitution : The amide can react with acylating agents (e.g., acetyl chloride) to introduce acetyl groups, altering biological activity.
Salt Formation
-
Mesylate salt formation : Reaction with mesylating agents (e.g., methanesulfonyl chloride ) to generate stable salts for improved solubility or stability .
Condensation Reactions
Scheme :
1H-benzimidazole + Pyridine-4-carboxylic acid derivative → Target compound
Conditions : Acidic (e.g., HCl) or basic (e.g., NaH) conditions, often with coupling agents like EDCI .
Nucleophilic Substitution
Example : Pyridine N-oxide intermediates reacting with nucleophiles (e.g., trimethylsilyl cyanide ) to functionalize positions .
Conditions : Solvents like NMP (1-methyl-2-pyrrolidinone) , elevated temperatures.
Hydrolysis Pathway
Mechanism :
-
Protonation of the amide oxygen.
-
Nucleophilic attack on the carbonyl carbon.
-
Cleavage to generate carboxylic acid.
Analytical and Structural Data
Research Limitations
Scientific Research Applications
N-[2-(pyridin-4-yl)-1H-benzimidazol-5-yl]pyridine-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[2-(pyridin-4-yl)-1H-benzimidazol-5-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The compound’s structure allows it to form hydrogen bonds and π-π interactions with its targets, thereby modulating their activity .
Comparison with Similar Compounds
Data Table: Comparative Overview
Biological Activity
N-[2-(pyridin-4-yl)-1H-benzimidazol-5-yl]pyridine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a benzimidazole core linked to a pyridine ring, which is known to enhance its solubility and biological activity. The structural formula can be represented as follows:
This unique arrangement allows for effective interactions with various biological targets, which is critical for its pharmacological applications.
Anticancer Activity
This compound has demonstrated significant anticancer properties. Research indicates that similar compounds can induce apoptosis in cancer cells through specific interactions with target proteins involved in cell cycle regulation and apoptosis pathways. For instance, studies have shown that derivatives of benzimidazole can inhibit carbonic anhydrases, which are vital for tumor growth and metastasis.
Antibacterial Activity
The compound exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways. In vitro studies have reported minimum inhibitory concentration (MIC) values indicating potent antibacterial effects, particularly against strains such as Staphylococcus aureus and Escherichia coli .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the pyridine moiety enhances binding affinity to target enzymes, while modifications to the benzimidazole ring can improve selectivity and reduce off-target effects.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| This compound | Pyridine and benzimidazole rings | Anticancer, antibacterial |
| 4-methoxy-N-[2-(pyridin-4-yl)-1H-benzimidazol-5-yl]benzenesulfonamide | Additional sulfonamide group | Enhanced antibacterial activity |
| N-(2-pyridinyl)benzenesulfonamide | Simple pyridine substitution | Moderate antibacterial activity |
Case Study 1: Anticancer Efficacy
In a study examining the effects of this compound on human cancer cell lines, researchers observed a dose-dependent reduction in cell viability. The compound was found to induce apoptosis via activation of caspase pathways, leading to cell death in various cancer types including breast and colon cancer .
Case Study 2: Antibacterial Activity
Another study focused on the antibacterial efficacy of the compound against multidrug-resistant bacterial strains. Results indicated that it significantly inhibited bacterial growth with MIC values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli, showcasing its potential as a therapeutic agent in treating resistant infections .
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for preparing N-[2-(pyridin-4-yl)-1H-benzimidazol-5-yl]pyridine-4-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with condensation of pyridine-4-carboxylic acid derivatives with substituted benzimidazoles. For example, a general procedure (similar to ) uses isocyanide-based multicomponent reactions (MCRs) or coupling reactions under catalytic conditions. Characterization relies on techniques like -NMR, -NMR, HRMS, and IR spectroscopy to confirm structural integrity and purity . Yield optimization often requires adjusting reaction stoichiometry, temperature, and catalysts (e.g., Pd-mediated cross-coupling for pyridyl group introduction).
Q. How can researchers validate the purity and structural identity of this compound?
- Methodological Answer : Purity is assessed via HPLC (≥95% threshold, as in ) and TLC. Structural confirmation employs:
- NMR : -NMR detects aromatic protons (δ 7.5–9.0 ppm for pyridyl and benzimidazole groups) and amide NH signals (δ ~10–12 ppm). -NMR identifies carbonyl carbons (~165–170 ppm) .
- HRMS : Matches experimental molecular ion peaks with theoretical values (e.g., [M+H]) .
- X-ray crystallography (if single crystals are obtained): Resolves bond lengths and angles, as demonstrated for related pyrazole-carboxamide analogs in .
Q. What in vitro assays are suitable for initial biological screening of this compound?
- Methodological Answer : Start with cell-free enzymatic assays (e.g., kinase inhibition, protease activity) to identify target engagement. For anti-inflammatory activity (as in ), use lipoxygenase (LOX) or cyclooxygenase (COX) inhibition assays. Cell-based assays (e.g., NF-κB luciferase reporter systems) can evaluate downstream effects. IC values are converted to logarithmic scales for dose-response analysis .
Advanced Research Questions
Q. How can computational modeling (e.g., 3D-QSAR) guide the optimization of this compound’s bioactivity?
- Methodological Answer : 3D-QSAR models (e.g., using VLife MDS) correlate molecular fields (steric, electrostatic, hydrophobic) with activity data. Steps include:
- Alignment : Superimpose molecules based on pharmacophore features.
- Descriptor generation : Calculate interaction energies at grid points.
- PLS regression : Relate descriptors to log(IC) values ( ). Contour maps highlight regions where substituent modifications (e.g., electron-withdrawing groups on the benzimidazole ring) enhance activity .
Q. What strategies resolve contradictions in SAR data for pyridine-carboxamide analogs?
- Methodological Answer : Discrepancies often arise from off-target effects or assay variability. Mitigation strategies:
- Selectivity profiling : Screen against related targets (e.g., kinase panels) to identify cross-reactivity.
- Free-energy perturbation (FEP) : Predict binding affinity changes for subtle structural modifications.
- Meta-analysis : Aggregate data from multiple studies (e.g., ) to distinguish trends from outliers .
Q. How do crystallographic studies inform the design of derivatives with improved pharmacokinetics?
- Methodological Answer : X-ray structures (e.g., ) reveal key interactions (e.g., hydrogen bonds between the carboxamide group and catalytic residues). Derivatives are designed to:
- Enhance solubility : Introduce polar groups (e.g., -OH, -NH) without disrupting critical interactions.
- Reduce metabolic liability : Replace labile moieties (e.g., methyl groups on pyridyl rings) with bioisosteres (e.g., trifluoromethyl) .
Q. What in vivo models are appropriate for evaluating target engagement and toxicity?
- Methodological Answer : Use rodent models (e.g., murine inflammation models) for efficacy. Pharmacokinetic parameters (C, t) are measured via LC-MS/MS. Toxicity screening includes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
